molecular formula C30H36F12N12O10 B10788114 Ssm3 tfa

Ssm3 tfa

Cat. No.: B10788114
M. Wt: 952.7 g/mol
InChI Key: JYRRXGHBFAELIV-YAOLEPIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SSM3 tetrafluoroacetate is a potent synthetic inhibitor of the enzyme furin. Furin is a protease that plays a crucial role in the activation of various precursor proteins by cleaving them at specific sites. SSM3 tetrafluoroacetate effectively inhibits the furin-dependent cell surface processing of anthrax protective antigen-83, making it a valuable compound in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SSM3 tetrafluoroacetate involves multiple steps, starting from the preparation of the core structure, followed by the introduction of tetrafluoroacetate groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The exact synthetic route may vary depending on the specific requirements and the availability of starting materials .

Industrial Production Methods: Industrial production of SSM3 tetrafluoroacetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is then purified using techniques such as crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: SSM3 tetrafluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule .

Scientific Research Applications

SSM3 tetrafluoroacetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in studies involving enzyme inhibition, particularly furin inhibition, to understand the role of furin in biological processes.

    Medicine: SSM3 tetrafluoroacetate is investigated for its potential therapeutic applications, especially in diseases where furin plays a critical role.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

SSM3 tetrafluoroacetate exerts its effects by inhibiting the enzyme furin. Furin is responsible for cleaving precursor proteins at specific sites to activate them. By inhibiting furin, SSM3 tetrafluoroacetate prevents the activation of these proteins, thereby blocking their biological functions. This inhibition is achieved through the binding of SSM3 tetrafluoroacetate to the active site of furin, preventing substrate access and subsequent cleavage .

Comparison with Similar Compounds

  • Perfluoropropanoic acid
  • Trifluoromethane sulfonic acid
  • Perfluoroethane sulfonic acid
  • Perfluoropropane sulfonic acid

Comparison: SSM3 tetrafluoroacetate is unique in its potent inhibition of furin compared to other similar compounds. While other perfluoroalkyl acids also exhibit inhibitory properties, SSM3 tetrafluoroacetate has a higher affinity for furin, making it more effective in blocking furin-dependent processes. Additionally, its specific structure allows for selective inhibition, reducing off-target effects .

Properties

IUPAC Name

2-[4-[(1S,2S,4R,5R)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N12O2.4C2HF3O2/c23-19(24)31-11-1-5-13(6-2-11)35-17-10-18(16(34-22(29)30)9-15(17)33-21(27)28)36-14-7-3-12(4-8-14)32-20(25)26;4*3-2(4,5)1(6)7/h1-8,15-18H,9-10H2,(H4,23,24,31)(H4,25,26,32)(H4,27,28,33)(H4,29,30,34);4*(H,6,7)/t15-,16+,17-,18+;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRRXGHBFAELIV-YAOLEPIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C[C@@H]([C@H]1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36F12N12O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

952.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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